molecular formula C21H23N3O B286832 N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

Número de catálogo B286832
Peso molecular: 333.4 g/mol
Clave InChI: GCOLBRSSTIUJIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism. In

Mecanismo De Acción

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors work by inhibiting the enzyme N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to their effects on glucose metabolism, N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have been shown to have other biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors can improve endothelial function, reduce inflammation, and decrease oxidative stress. N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have neuroprotective effects and may have a role in the treatment of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have several advantages for lab experiments, including their specificity for N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and their ability to be administered orally. However, N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors also have limitations, including their short half-life and the potential for off-target effects.

Direcciones Futuras

There are several future directions for research on N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors. Another area of research is the investigation of the cardiovascular benefits of N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors and their potential use in the treatment of heart failure. Additionally, there is ongoing research on the potential use of N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Métodos De Síntesis

The synthesis of N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors involves the reaction of 3,4-dimethylphenylhydrazine and 2-ethylphenylacetonitrile to form the intermediate 1-(3,4-dimethylphenyl)-3-(2-ethylphenyl)prop-2-en-1-one, which is then reacted with ethyl 2-cyanoacetate to form the final product N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide.

Aplicaciones Científicas De Investigación

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied for their potential therapeutic use in the treatment of type 2 diabetes. Studies have shown that N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors can improve glycemic control by reducing postprandial glucose levels, increasing insulin secretion, and decreasing glucagon secretion. N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have cardiovascular benefits, including reducing the risk of heart failure and improving endothelial function.

Propiedades

Fórmula molecular

C21H23N3O

Peso molecular

333.4 g/mol

Nombre IUPAC

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-5-17-8-6-7-9-20(17)24-16(4)19(13-22-24)21(25)23-18-11-10-14(2)15(3)12-18/h6-13H,5H2,1-4H3,(H,23,25)

Clave InChI

GCOLBRSSTIUJIR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)C)C)C

SMILES canónico

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)C)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.